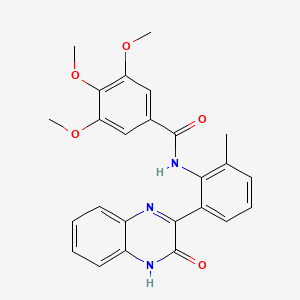

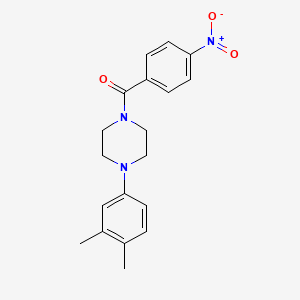

N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological activities . They are known to exhibit a wide range of biological activities such as antibacterial, antifungal, antitubercular, and anticancer properties .

Synthesis Analysis

While specific synthesis methods for your compound were not found, quinoxaline derivatives are generally synthesized through various methods. One common method involves the condensation of o-phenylenediamine with dicarbonyl derivatives . Another method involves the cyclization of N-substituted aromatic o-diamines .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a heterocyclic ring system containing both benzene and pyrazine rings . The specific structure of your compound would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions your compound can undergo would depend on its exact structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. In general, quinoxaline derivatives are solid at room temperature and have relatively high melting points .Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probe Development

N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs have been investigated for their binding affinity to sigma-2 receptors, highlighting their potential as probes for studying these receptors in vitro. The high affinity of these compounds suggests their usefulness in exploring sigma-2 receptor function and associated pharmacological applications (Jinbin Xu et al., 2005).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)-3,4,5-trimethoxybenzamide have demonstrated potent antimicrobial and antifungal properties. For example, specific derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for the development of new antimicrobial agents targeting resistant bacterial strains (Iveta Zadrazilova et al., 2015).

Anticancer and Antiproliferative Effects

Certain derivatives exhibit notable anticancer activities, including inhibitory effects on cellular proliferation in tumors. These compounds' mechanisms, such as inducing apoptosis or affecting the cell cycle, provide insights into their potential therapeutic applications for cancer treatment. For instance, N-acylhydrazone derivatives acting as histone deacetylase (HDAC) 6/8 dual inhibitors show promise for molecular therapies targeting cancer (D. A. Rodrigues et al., 2016).

Neuroprotective and Psychotropic Effects

Research into N-substituted 1,2,3,4-tetrahydroisoquinolines, with structural relevance to the chemical , has identified compounds with potent anticonvulsant properties. These findings suggest potential applications in developing new treatments for neurological disorders, including epilepsy (R. Gitto et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-14-8-7-9-16(22-25(30)27-18-11-6-5-10-17(18)26-22)21(14)28-24(29)15-12-19(31-2)23(33-4)20(13-15)32-3/h5-13H,1-4H3,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFMBGMVGDFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)